molecular formula C13H14ClN3O2 B2523421 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1795520-14-7

6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B2523421
CAS No.: 1795520-14-7
M. Wt: 279.72
InChI Key: PREBPDJOFVKSDI-UHFFFAOYSA-N
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Description

6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 6th position and a 3,3-dimethyl-2-oxobutyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused pyridine-pyrimidine ring system.

    Chlorination: Introduction of the chlorine atom at the 6th position is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Alkylation: The 3,3-dimethyl-2-oxobutyl group is introduced through an alkylation reaction, typically using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or chlorine.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4-one: Another pyridopyrimidine derivative with similar structural features but different substituents.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar fused ring system but different functional groups and biological activities.

Uniqueness

6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chlorine atom and a 3,3-dimethyl-2-oxobutyl group makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-chloro-3-(3,3-dimethyl-2-oxobutyl)pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)10(18)6-17-7-16-9-5-15-11(14)4-8(9)12(17)19/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBPDJOFVKSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=NC2=CN=C(C=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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